N-pyridin-2-ylpyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-pyridin-2-ylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,12-7-3-4-8-12)11-9-5-1-2-6-10-9/h1-2,5-6H,3-4,7-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBTJPEWLWPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-ylpyrrolidine-1-sulfonamide typically involves the reaction of pyridine-2-amine with pyrrolidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-ylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
N-pyridin-2-ylpyrrolidine-1-sulfonamide exhibits significant antimicrobial properties. Sulfonamides, as a class, are known for their broad-spectrum antibacterial activity. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of various sulfonamide derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a viable alternative in treating bacterial infections .
Antiviral Properties
Recent research has highlighted the potential of sulfonamide derivatives, including this compound, as antiviral agents. Specifically, compounds with sulfonamide groups have been investigated for their ability to inhibit viral replication.
Case Study: HIV-1 Inhibition
A novel study explored the design of sulfonamide-substituted compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The findings indicated that certain derivatives exhibited significant antiviral activity with reduced cytotoxicity compared to traditional NNRTIs like Nevirapine. This suggests that this compound could be optimized for similar applications in HIV treatment .
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by Leishmania species. The search for effective treatments has led to the investigation of sulfonamide derivatives as potential antileishmanial agents.
Case Study: Efficacy Against Leishmania donovani
Research demonstrated that this compound can significantly inhibit the growth of Leishmania donovani promastigotes and amastigotes in vitro. The compound's mechanism involves increasing levels of reactive oxygen species (ROS) and nitric oxide (NO) in treated macrophages, leading to enhanced parasiticidal activity . This positions the compound as a candidate for developing new therapies against visceral leishmaniasis.
Anticancer Potential
Sulfonamides have also been explored for their anticancer properties due to their ability to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation.
Case Study: HDAC Inhibition
In studies focusing on cancer treatment, this compound was shown to exert inhibitory effects on HDAC activity, contributing to the reactivation of tumor suppressor genes. This mechanism supports its potential application in combination therapies aimed at enhancing the efficacy of existing cancer treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrrolidine and pyridine moieties can lead to enhanced biological activity or reduced toxicity.
| Modification | Effect |
|---|---|
| Substitution on Pyridine | Increased binding affinity to target enzymes |
| Alteration of Sulfonamide | Enhanced antibacterial potency |
| Variations in Alkyl Chain | Improved pharmacokinetic profiles |
Mechanism of Action
The mechanism of action of N-pyridin-2-ylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine and pyrrolidine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-pyridin-2-ylpyrrolidine-1-sulfonamide can be contextualized by comparing it to analogous pyrrolidine- and pyridine-containing derivatives. Below is a detailed analysis:
Structural Analog: (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- Structural Differences :
- The compound is a tyrosine kinase (TRK) inhibitor, suggesting that this compound could similarly target kinase pathways if functionalized appropriately .
Structural Analog: N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
- Structural Differences :
- The absence of a pyrrolidine ring limits conformational flexibility compared to the target compound.
Structural Analog: (S)-2,2,2-Trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)ethane-1-sulfonamide
- Structural Differences :
- Functional Implications: The extended aromatic system may improve π-π stacking interactions in biological targets, while the trifluoro group enhances metabolic stability.
Table 1: Comparative Analysis of Structural and Functional Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-pyridin-2-ylpyrrolidine-1-sulfonamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves coupling pyridinyl amines with sulfonylated pyrrolidine derivatives. Key steps include:
- Reagent Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to ensure regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or NMP) enhance reaction rates at 80–100°C under inert atmospheres .
- Purification : Employ column chromatography followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-2-yl proton shifts at δ 8.2–8.5 ppm) and sulfonamide NH peaks (δ 3.1–3.5 ppm) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) confirms homogeneity. Retention times vary based on derivatization .
- Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometry, with deviations <0.4% indicating high purity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., S-N bond ~1.63 Å) with X-ray data to identify discrepancies caused by crystal packing effects .
- Molecular Dynamics Simulations : Assess conformational flexibility of the pyrrolidine ring (e.g., envelope vs. twist-boat conformers) to explain variable NMR coupling constants .
- Validation : Use software like Gaussian or ORCA to cross-validate results against experimental IR/Raman spectra (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
Q. What strategies mitigate low yields in this compound derivatization reactions?
- Methodological Answer :
- Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to deprotonate sulfonamide NH selectively, minimizing side reactions .
- Catalyst Tuning : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings, improving turnover number (TON > 500) .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., pyridin-2-amine) and adjust pH (6.5–7.5) to suppress decomposition .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at pyrrolidine C3/C4 (e.g., methyl, fluoro) and test against enzyme targets (e.g., carbonic anhydrase). IC₅₀ shifts >10-fold indicate steric sensitivity .
- Electrostatic Potential Maps : Generate maps (via Gaussian) to predict hydrogen-bonding interactions. Pyridinyl nitrogen electronegativity correlates with binding affinity (ΔG < -8 kcal/mol) .
- Crystallographic Validation : Co-crystallize analogs with target proteins (e.g., PDB: 1XEZ) to validate docking poses and refine pharmacophore models .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
